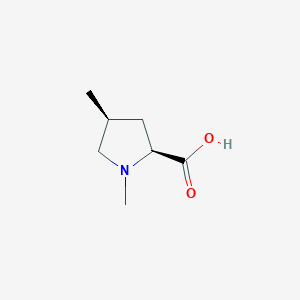![molecular formula C12H17N4+ B15052462 1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties This compound is characterized by its unique structure, which includes a fused imidazole and benzimidazole ring system with four methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the benzimidazole core. Subsequent methylation steps introduce the four methyl groups at specific positions on the ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methyl groups on the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts for chemical reactions
Mecanismo De Acción
The mechanism of action of 1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium can be compared with other imidazole derivatives, such as:
1,3-diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
2-aminobenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-dimethylimidazole: Employed as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and benzimidazole rings, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H17N4+ |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium |
InChI |
InChI=1S/C12H17N4/c1-13-7-14(2)10-6-12-11(5-9(10)13)15(3)8-16(12)4/h5-7H,8H2,1-4H3/q+1 |
Clave InChI |
FKEDNABQXYQTJE-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2=C1C=C3C(=C2)[N+](=CN3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)

![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
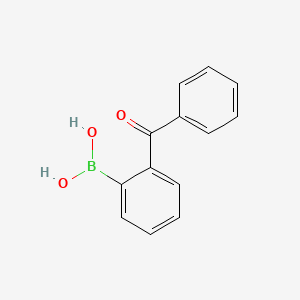
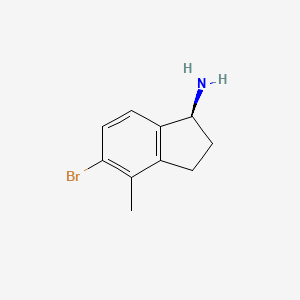
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)
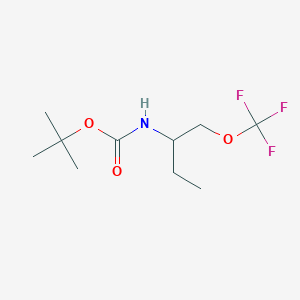

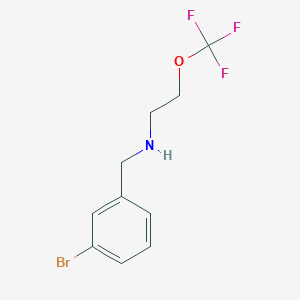
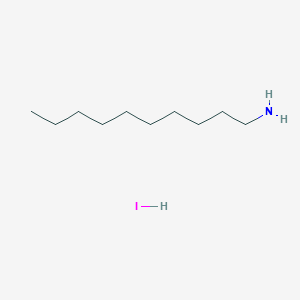

![2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid](/img/structure/B15052472.png)
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
